![molecular formula C24H22N4O3 B2403448 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941876-29-5](/img/structure/B2403448.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule known for its unique chemical structure and diverse applications. This compound belongs to the class of heterocyclic compounds, characterized by the presence of pyrazole and pyrazine rings, fused with other cyclic structures. Its synthesis and applications have drawn significant interest from researchers due to its potential in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions One common method begins with the condensation of 3,4-dihydroquinoline with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization with a pyrazole derivativeIndustrial Production Methods: Industrial-scale production requires optimization of the synthetic route to enhance efficiency and reduce costs. This often involves the use of catalysts, optimized temperatures, and pressures, along with continuous flow techniques to scale up the reactions while maintaining product quality.
化学反応の分析
Types of Reactions: 5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are utilized to modify its structure and enhance its properties for specific applications. Common Reagents and Conditions: Oxidation reactions may employ reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions typically use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be achieved using halogenating agents or nucleophiles in solvents like dichloromethane or ethanol. Major Products: The major products of these reactions include oxidized or reduced forms of the compound, as well as derivatives with modified functional groups, which can exhibit altered chemical and physical properties.
科学的研究の応用
The compound's diverse structure makes it valuable in various fields: Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with specific properties. Biology: The compound is explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Due to its structural uniqueness, researchers investigate its potential as a pharmaceutical agent, targeting specific pathways and receptors in the body. Industry: It finds applications in the development of novel materials with enhanced properties, such as conductivity or luminescence, making it valuable for electronic and photonic devices.
作用機序
The compound's effects are mediated through its interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, altering their activity and triggering downstream biological responses. The pyrazole and pyrazine rings can engage in π-π stacking or hydrogen bonding with target molecules, influencing their conformation and function. These interactions can modulate cellular pathways, leading to desired therapeutic effects.
類似化合物との比較
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is distinct from similar compounds due to its unique combination of pyrazole, pyrazine, and methoxyphenyl groups. Similar compounds include:
5-(2-(1H-indol-3-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
5-(2-(benzothiazol-2-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
5-(2-(benzoxazol-2-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one These compounds share structural similarities but differ in their core substituents, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties and potentials for various applications.
特性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-10-8-17(9-11-19)20-15-22-24(30)26(13-14-28(22)25-20)16-23(29)27-12-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETGEVVCNIAJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2403372.png)
![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2403373.png)
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide](/img/structure/B2403375.png)
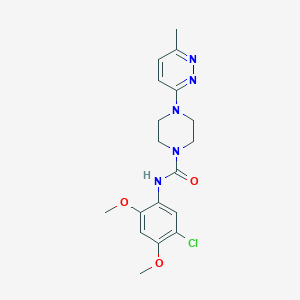
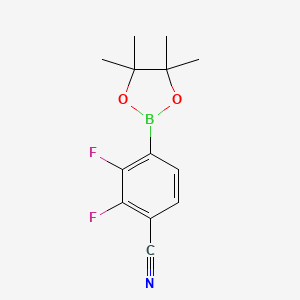
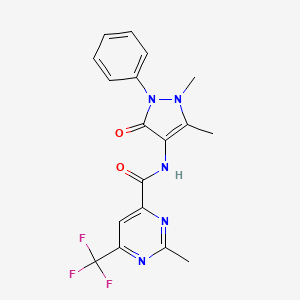
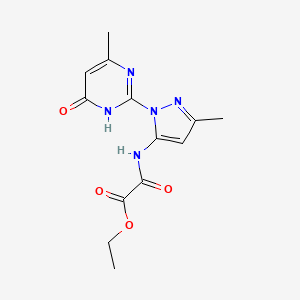
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)
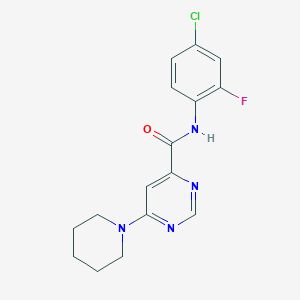
![2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol](/img/structure/B2403387.png)
